molecular formula C10H12ClNO2 B1469688 Ethyl 6-chloro-2,4-dimethylnicotinate CAS No. 54453-94-0

Ethyl 6-chloro-2,4-dimethylnicotinate

Cat. No.: B1469688
CAS No.: 54453-94-0
M. Wt: 213.66 g/mol
InChI Key: KSAOHRAUUCSNRU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,4-dimethylnicotinate is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a derivative of nicotinic acid and belongs to the class of aromatic heterocycles. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2,4-dimethylnicotinate can be synthesized through various methods. One common synthetic route involves the reaction of 6-chloro-2,4-dimethylnicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, resulting in the formation of the ester compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2,4-dimethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like triethylamine (TEA).

    Reduction: Reducing agents like LiAlH4, solvents such as tetrahydrofuran (THF), and low temperatures.

    Oxidation: Oxidizing agents like KMnO4, solvents such as water or acetone, and elevated temperatures.

Major Products

    Substitution: Formation of substituted nicotinates.

    Reduction: Formation of 6-chloro-2,4-dimethylnicotinol.

    Oxidation: Formation of 6-chloro-2,4-dimethylnicotinic acid.

Properties

IUPAC Name

ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-6(2)5-8(11)12-7(9)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAOHRAUUCSNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856866
Record name Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54453-94-0
Record name Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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